![molecular formula C6H12N2O B1282865 3-[(3-Hydroxypropyl)amino]propanenitrile CAS No. 34449-95-1](/img/structure/B1282865.png)

3-[(3-Hydroxypropyl)amino]propanenitrile

Übersicht

Beschreibung

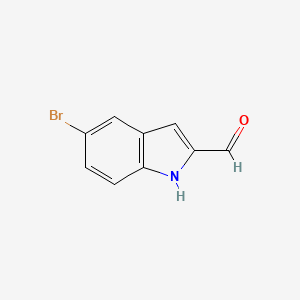

3-[(3-Hydroxypropyl)amino]propanenitrile is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Theoretical Studies and Intramolecular Interactions

- Intramolecular Hydrogen Bonds and Anomeric Effect : A theoretical ab initio study of compounds including 3-[(3-Hydroxypropyl)amino]propanenitrile highlighted the importance of intramolecular hydrogen bonds and anomeric interactions in determining their stability and geometrical trends. These findings provide insights into the molecular behavior of such compounds (Fernández, Vázquez, & Ríos, 1992).

Synthesis and Biocatalysis

- Synthesis of 3-Aminoxy-1-amino[1,1′-3H2]propane : The synthesis of 3-Aminoxy-1-amino[1,1′-3H2]propane, a compound related to this compound, has been studied, showcasing its potential as a potent inhibitor in polyamine biosynthesis (Pankaskie & Scholtz, 1989).

- Enantioselective Biocatalytic Hydrolysis : this compound and derivatives underwent enantioselective biocatalytic hydrolysis by Rhodococcus rhodochrous, demonstrating the potential of this organism in selective transformations of such compounds (Chhiba et al., 2012).

Surface Functionalization and Stability

- Surface Functionalization with Aminosilanes : Research on aminosilanes, closely related to this compound, showed challenges in maintaining surface functionality when exposed to water, highlighting the importance of reaction conditions and structural features for stability (Smith & Chen, 2008).

Chemical Synthesis and Antimicrobial Activities

- Synthesis of Heterocyclic Substances : this compound derivatives were used to synthesize various heterocyclic substances, demonstrating promising antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Biotechnological Production

- Production of 3-Hydroxypropionic Acid : The biotechnological production of 3-hydroxypropionic acid, a derivative of this compound, has been explored using genetically engineered microorganisms, emphasizing its commercial value and potential in various industrial applications (Vidra & Németh, 2017).

Catalysis and Chemical Transformation

- Catalysis for Conversion of Epoxides : Metal(II) Schiff base complexes were used as catalysts for converting epoxides to β-hydroxy nitriles, a process relevant to this compound, showcasing the method's high yield and regioselectivity (Naeimi & Moradian, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(3-hydroxypropylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-3-1-4-8-5-2-6-9/h8-9H,1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMXVUVIZPTHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCC#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543783 | |

| Record name | 3-[(3-Hydroxypropyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34449-95-1 | |

| Record name | 3-[(3-Hydroxypropyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.